molecular formula C5H10N4 B13157585 (1R)-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

(1R)-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B13157585
M. Wt: 126.16 g/mol
InChI Key: DAVBTDJVFQZWRO-SCSAIBSYSA-N
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Description

(1R)-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides or esters.

    Substitution with Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of Ethanamine Side Chain: The ethanamine side chain is attached through nucleophilic substitution reactions, often using ethylamine or its derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield (1R)-1-(4-hydroxymethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, while nucleophilic substitution can introduce various alkyl or aryl groups to the ethanamine side chain.

Scientific Research Applications

(1R)-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a methyl group.

    (1R)-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine: Similar structure but with a propanamine side chain instead of ethanamine.

    (1R)-1-(4-methyl-4H-1,2,4-triazol-3-yl)butan-1-amine: Similar structure but with a butanamine side chain.

Uniqueness

  • The presence of the methyl group on the triazole ring and the ethanamine side chain gives (1R)-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine unique chemical properties, such as specific reactivity and biological activity.
  • Its specific stereochemistry (1R) also contributes to its distinct interactions with molecular targets, potentially leading to unique biological effects.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

(1R)-1-(4-methyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C5H10N4/c1-4(6)5-8-7-3-9(5)2/h3-4H,6H2,1-2H3/t4-/m1/s1

InChI Key

DAVBTDJVFQZWRO-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=NN=CN1C)N

Canonical SMILES

CC(C1=NN=CN1C)N

Origin of Product

United States

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